molecular formula C16H18N8OS B2921586 (5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 1251580-83-2

(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2921586
CAS No.: 1251580-83-2
M. Wt: 370.44
InChI Key: RUJAHCNDFOWPRH-UHFFFAOYSA-N
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Description

(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a sophisticated chemical compound supplied for research purposes. This molecule features a complex structure comprising a 5-methyl-1,2,3-triazole core linked to a 5-methylthiazole ring and a piperazinyl methanone group terminating in a pyrimidine heterocycle . This specific architecture, incorporating multiple nitrogen-rich heterocycles, is commonly investigated in medicinal chemistry and drug discovery for its potential to interact with biological targets. Compounds with similar triazole-thiazole scaffolds are often studied for their potential pharmacological properties and serve as valuable tools for exploring enzyme inhibition and receptor signaling pathways . The molecular formula is C16H18N8OS with a molecular weight of 370.44 g/mol. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can expect high-quality material suitable for in vitro assay development, high-throughput screening, and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

[5-methyl-1-(5-methyl-1,3-thiazol-2-yl)triazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8OS/c1-11-10-19-16(26-11)24-12(2)13(20-21-24)14(25)22-6-8-23(9-7-22)15-17-4-3-5-18-15/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJAHCNDFOWPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=NC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a novel triazole derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methylthiazole with various piperazine derivatives under controlled conditions. The synthetic pathway often utilizes catalysts such as triethylamine in organic solvents like ethanol or dimethylformamide to achieve high yields of the desired product. The structure is confirmed through techniques such as NMR and X-ray crystallography.

Antimicrobial Properties

Triazole derivatives are well-known for their antimicrobial activity. Studies have demonstrated that compounds similar to our target exhibit significant inhibition against various bacterial strains and fungi. For instance, a related triazole compound showed potent activity against Staphylococcus aureus and Candida albicans .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research indicates that triazole derivatives can inhibit cell proliferation in cancer cell lines. In vitro studies have shown that some triazole compounds induce apoptosis in human cancer cells by activating caspase pathways .

Antiviral Activity

Recent investigations into the antiviral properties of triazoles suggest that they may inhibit viral replication. For example, certain derivatives have been found to be effective against HIV and other viruses by interfering with their life cycles .

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the effects of a related triazole compound on breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutics .
  • Case Study on Antimicrobial Efficacy : Another study assessed the antibacterial activity of a similar triazole derivative against multi-drug resistant E. coli. The compound exhibited MIC values comparable to those of traditional antibiotics, suggesting its potential as an alternative treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications at specific positions on the triazole ring or the piperazine moiety can enhance potency and selectivity. For instance, substituents on the pyrimidine ring have been shown to significantly affect both antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share partial structural homology with the target molecule (Table 1):

Table 1: Structural and Molecular Comparison

Compound Name / ID Core Structure Substituents Molecular Weight Key References
Target Compound 1,2,3-Triazole + Piperazine-methanone 5-Methylthiazole, Pyrimidin-2-yl Not Reported N/A
(5-(1H-pyrrol-1-yl)-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone 1,2,3-Triazole + Piperazine-methanone Pyrrole, p-Tolyl, Phenyl 412.5 [11]
1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenylethanone Piperazine-methanone Isoxazole, Phenyl 299.37 [12]
(5-Methylthiazolo[2,3-c][1,2,4]triazole-3,6-diyl)bis((3-amino-5-(methylthio)-1H-pyrazol-4-yl)methanone) Thiazolo-triazole + Pyrazole-methanone Methylthio, Amino, Methylthiazole Not Reported [10]
Key Observations:

Triazole-Piperazine Hybrids: The target compound and the compound from both feature a triazole-piperazine scaffold but differ in substituents.

Thiazole vs. Isoxazole : The 5-methylthiazole group in the target contrasts with the isoxazole in , which could alter metabolic stability and bioavailability due to thiazole’s sulfur atom .

Methanone Linkage: The methanone bridge in the target is conserved across analogs, suggesting its role in maintaining conformational rigidity .

Hypothesized Bioactivity

While direct bioactivity data for the target compound is unavailable, inferences can be drawn from analogs:

  • Pyrimidine-Piperazine Systems : Compounds like demonstrate kinase inhibitory activity due to pyrimidine’s ability to mimic purine bases in ATP-binding pockets.
  • Thiazole-Triazole Hybrids : Thiazole-containing molecules in exhibit antimicrobial and anticancer properties, suggesting the target may share similar mechanisms.

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